4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid
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Overview
Description
4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid is an organic compound that features a piperidine ring, a carbonyl group, a methoxy group, and a boronic acid moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid typically involves the following steps:
Formation of the Piperidine Ring: Piperidine can be synthesized by the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Carbonyl Group: The carbonyl group can be introduced through various methods, including the reaction of piperidine with carbonyl-containing reagents.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide.
Boronic Acid Formation: The boronic acid moiety can be introduced through the reaction of the corresponding halide with a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The piperidine ring and carbonyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Phenylboronic Acid: Contains a phenyl group attached to a boronic acid moiety, commonly used in Suzuki coupling reactions.
Methoxyphenylboronic Acid: Similar to 4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid but lacks the piperidine ring.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct reactivity and binding properties. This makes it a versatile compound in various applications, from organic synthesis to biological research.
Properties
IUPAC Name |
[2-methoxy-4-(piperidine-1-carbonyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-19-12-9-10(5-6-11(12)14(17)18)13(16)15-7-3-2-4-8-15/h5-6,9,17-18H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFPCLKPSJPQOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCCCC2)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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